![molecular formula C18H20N2O3 B4774488 methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate](/img/structure/B4774488.png)
methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate
Overview
Description
Methyl 2-({[(3-phenylpropyl)amino]carbonyl}amino)benzoate, commonly known as MPPB, is a chemical compound that has gained attention in scientific research for its potential therapeutic effects. MPPB belongs to the family of benzoate derivatives, which are known for their diverse biological activities. In
Mechanism of Action
The mechanism of action of MPPB is not fully understood, but studies have suggested that it may act through multiple pathways. MPPB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in gene expression patterns that may contribute to the therapeutic effects of MPPB.
Biochemical and Physiological Effects:
MPPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MPPB has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. MPPB has also been shown to have anti-fibrotic effects, reducing the accumulation of collagen in fibrotic tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using MPPB in lab experiments is its relatively low toxicity. MPPB has been shown to have low acute toxicity in animal studies, making it a safer alternative to other compounds that may have higher toxicity. However, one of the limitations of using MPPB in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for the study of MPPB. One area of research is the development of MPPB analogs with improved bioavailability and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic effects of MPPB in other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of MPPB and its effects on gene expression and epigenetic regulation.
Conclusion:
In conclusion, MPPB is a chemical compound with potential therapeutic effects in various medical conditions. Its anti-cancer, anti-inflammatory, and neuroprotective properties make it a promising candidate for further research. While there are some limitations to its use in lab experiments, the development of MPPB analogs and further investigation of its mechanism of action may lead to new therapeutic applications for this compound.
Scientific Research Applications
MPPB has been studied extensively for its potential therapeutic effects in various medical conditions. One of the major areas of research for MPPB is cancer treatment. Studies have shown that MPPB can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPPB has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 2-(3-phenylpropylcarbamoylamino)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-23-17(21)15-11-5-6-12-16(15)20-18(22)19-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIAGLWZYLGUBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-phenylpropyl)carbamoyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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